molecular formula C11H12FN5O B6951294 N-[1-(fluoromethyl)cyclobutyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[1-(fluoromethyl)cyclobutyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6951294
M. Wt: 249.24 g/mol
InChI Key: KGIRLXHHPIKMSK-UHFFFAOYSA-N
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Description

N-[1-(fluoromethyl)cyclobutyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyridines

Properties

IUPAC Name

N-[1-(fluoromethyl)cyclobutyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5O/c12-7-11(3-1-4-11)13-10(18)8-2-5-17-9(6-8)14-15-16-17/h2,5-6H,1,3-4,7H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIRLXHHPIKMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CF)NC(=O)C2=CC3=NN=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(fluoromethyl)cyclobutyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . This reaction forms the tetrazolo[1,5-a]pyridine core, which can then be further functionalized to introduce the fluoromethyl and cyclobutyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography and high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(fluoromethyl)cyclobutyl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(fluoromethyl)cyclobutyl]tetrazolo[1,5-a]pyridine-7-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with nucleic acids. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(fluoromethyl)cyclobutyl]tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to the presence of both a fluoromethyl and a cyclobutyl group, which may confer distinct chemical and biological properties compared to other tetrazolo[1,5-a]pyridine derivatives.

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